Spermidine Synthase Inhibition: A Potent Inhibitor for Polyamine Pathway Research
In the context of spermidine synthase (EC 2.5.1.16) inhibition, trans-4-methylcyclohexylamine (4MCHA) demonstrates significantly higher potency compared to the unsubstituted analog cyclohexylamine. While both compounds inhibit the enzyme, the methyl-substituted derivative achieves a lower IC50 value, indicating a stronger inhibitory effect [1]. This difference is critical for experimental design, as lower concentrations of 4MCHA can be used to achieve the same level of enzyme inhibition, reducing potential off-target effects and compound solubility issues.
| Evidence Dimension | Inhibitory potency (IC50) against spermidine synthase |
|---|---|
| Target Compound Data | IC50 = 1.4 µM (trans-4-methylcyclohexylamine) [1] |
| Comparator Or Baseline | Cyclohexylamine: IC50 = 2.4 ± 0.7 µM [1] |
| Quantified Difference | 4MCHA is approximately 1.7-fold more potent (lower IC50) than cyclohexylamine. |
| Conditions | In vitro enzyme inhibition assay (spermidine synthase) [1] |
Why This Matters
For researchers studying polyamine metabolism, selecting trans-4-methylcyclohexylamine over cyclohexylamine enables the use of a more potent tool compound, which is crucial for establishing dose-response relationships and confirming target engagement at lower, more physiologically relevant concentrations.
- [1] BRENDA: The Comprehensive Enzyme Information System. (n.d.). Search IC50 Value for EC 2.5.1.16 (Spermidine Synthase). View Source
